molecular formula C11H17NS B13072198 4-Methyl-4-propyl-4H,5H,6H,7H-thieno[3,2-c]pyridine

4-Methyl-4-propyl-4H,5H,6H,7H-thieno[3,2-c]pyridine

Cat. No.: B13072198
M. Wt: 195.33 g/mol
InChI Key: VQXYSRKBDSDJGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-4-propyl-4H,5H,6H,7H-thieno[3,2-c]pyridine is a heterocyclic compound with the molecular formula C₁₁H₁₇NS It is characterized by a thieno[3,2-c]pyridine core structure, which is a fused ring system containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-4-propyl-4H,5H,6H,7H-thieno[3,2-c]pyridine typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the use of 1,4-dicarbonyl compounds and phosphorus pentasulfide (P₄S₁₀) as sulfurizing agents . The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired thieno[3,2-c]pyridine ring system.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC).

Chemical Reactions Analysis

Types of Reactions

4-Methyl-4-propyl-4H,5H,6H,7H-thieno[3,2-c]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: LiAlH₄ in anhydrous ether or NaBH₄ in methanol.

    Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a suitable catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

4-Methyl-4-propyl-4H,5H,6H,7H-thieno[3,2-c]pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of 4-Methyl-4-propyl-4H,5H,6H,7H-thieno[3,2-c]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4,5,6,7-Tetrahydrothieno[3,2-c]pyridine: A structurally related compound with similar chemical properties.

    4-Methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine hydrochloride: A hydrochloride salt form of the compound with different solubility and stability characteristics.

Uniqueness

4-Methyl-4-propyl-4H,5H,6H,7H-thieno[3,2-c]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C11H17NS

Molecular Weight

195.33 g/mol

IUPAC Name

4-methyl-4-propyl-6,7-dihydro-5H-thieno[3,2-c]pyridine

InChI

InChI=1S/C11H17NS/c1-3-6-11(2)9-5-8-13-10(9)4-7-12-11/h5,8,12H,3-4,6-7H2,1-2H3

InChI Key

VQXYSRKBDSDJGH-UHFFFAOYSA-N

Canonical SMILES

CCCC1(C2=C(CCN1)SC=C2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.